Ceftibuten Related Impurity 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
In Silico ADME and Toxicity Prediction
Research on ceftibuten and its impurities, including Ceftibuten Related Impurity 6, focuses on predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) using in silico methods. The study by Han et al. (2019) in "Frontiers in Pharmacology" utilizes quantitative structure-activity relationship and docking software to predict the pharmacokinetics and toxicity of ceftibuten and its impurities. It is vital for drug stability and control of toxic impurities in cephalosporins like ceftibuten (Han et al., 2019).
Impurity Profiling in Drug Development
Impurity profiling is crucial in the drug development process, especially for active pharmaceutical ingredients like ceftibuten. Yue et al. (2020) in the "Journal of Pharmaceutical and Biomedical Analysis" presented a strategy based on Fourier transform ion cyclotron resonance mass spectrometry for profiling related impurities in Cefteram pivoxil, a drug similar to ceftibuten. This approach can be applied to profile impurities in ceftibuten, ensuring quality control and stability (Yue et al., 2020).
High-Performance Liquid Chromatographic Assays
High-performance liquid chromatography (HPLC) is used for determining the concentration of ceftibuten and its impurities in biological fluids, as demonstrated by Pan et al. (1992) in the "Journal of Pharmaceutical Sciences." This method is beneficial for pharmacokinetic studies, assessing drug stability, and controlling impurity levels in drugs like ceftibuten (Pan et al., 1992).
Stability and Resistance to Hydrolysis
The stability of ceftibuten to hydrolysis by beta-lactamases, which is an essential factor in its efficacy, can be influenced by its impurities. Research by Perilli et al. (2001) in the "International Journal of Antimicrobial Agents" explored the kinetic interactions between ceftibuten and various beta-lactamases. Understanding how impurities affect the stability of ceftibuten to hydrolysis is crucial for its effective use against resistant bacterial strains (Perilli et al., 2001).
Pharmacokinetics and Pharmacodynamics
Studies like the one by Kearns and Young (1994) in "Clinical Pharmacokinetics" provide insights into the pharmacokinetics and pharmacodynamics of ceftibuten, including the impact of impurities on its absorption, distribution, metabolism, and excretion. This information is vital for optimizing dosage and ensuring the drug's efficacy and safety (Kearns & Young, 1994).
Mécanisme D'action
- Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . Specifically, it interacts with one or more penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
Ceftibuten, the parent compound, is known to interact with various enzymes and proteins . It exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall, leading to inhibition of cell-wall synthesis .
Cellular Effects
Ceftibuten, the parent compound, is known to have significant effects on bacterial cells . It inhibits cell wall biosynthesis, leading to bacterial cell lysis.
Molecular Mechanism
Ceftibuten, the parent compound, exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . This binding leads to inhibition of cell-wall synthesis .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Ceftibuten Related Impurity 6 in laboratory settings. Studies on Ceftibuten have shown that approximately 67 to 94% of the drug is recovered in the urine unchanged following administration of a single dose .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. Studies on Ceftibuten have shown that a mean ceftibuten f T > MIC of 67% translated into a 1-log 10 CFU/thigh reduction in bacterial burden .
Metabolic Pathways
Ceftibuten, the parent compound, is known to be 65% bound to plasma proteins . The protein binding is independent of plasma ceftibuten concentration .
Transport and Distribution
There is currently no available data on the transport and distribution of this compound within cells and tissues. Studies on Ceftibuten have shown that the drug distributes well into various body tissues and fluids .
Subcellular Localization
Ceftibuten, the parent compound, is known to be absorbed by carrier-mediated processes and passive diffusion .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway of Ceftibuten Related Impurity 6 involves the conversion of 7-amino-3-(1-methyltetrazol-5-yl)-3-cephem-4-carboxylic acid to the desired impurity.", "Starting Materials": [ "7-amino-3-(1-methyltetrazol-5-yl)-3-cephem-4-carboxylic acid", "Sodium nitrite", "Sodium azide", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 7-amino-3-(1-methyltetrazol-5-yl)-3-cephem-4-carboxylic acid in water and add sodium nitrite to the solution.", "Step 2: Maintain the temperature of the solution between 0-5°C and stir for 30 minutes.", "Step 3: Add a solution of sodium azide in water to the above solution and stir for 1 hour.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 5: Extract the impurity with ethyl acetate and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Step 7: Dissolve the residue in methanol and add sodium hydroxide solution to adjust the pH to 8-9.", "Step 8: Evaporate the solvent and dry the residue under vacuum to obtain Ceftibuten Related Impurity 6." ] } | |
Numéro CAS |
57028-71-4 |
Formule moléculaire |
C20H18N2O3S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-17,19H,21H2/t15?,16-,19-/m1/s1 |
Clé InChI |
ODKAYLSZYDIQRV-HFLHWUEFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CS[C@H]4N3C(=O)[C@H]4N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CSC4N3C(=O)C4N |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 7-amino-8-oxo-, diphenylmethyl ester, [6R-(6α,7β)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.